N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclobutanecarboxamide

medicinal chemistry building block selection conformational analysis

N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclobutanecarboxamide (CAS 919347-81-2) is a synthetic organic compound combining a meta-substituted arylboronic acid pinacol ester (BPin) with a cyclobutanecarboxamide group via a methylene spacer. The molecular formula is C18H26BNO3 and the molecular weight is 315.2 g/mol.

Molecular Formula C18H26BNO3
Molecular Weight 315.2 g/mol
Cat. No. B12069272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclobutanecarboxamide
Molecular FormulaC18H26BNO3
Molecular Weight315.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNC(=O)C3CCC3
InChIInChI=1S/C18H26BNO3/c1-17(2)18(3,4)23-19(22-17)15-10-5-7-13(11-15)12-20-16(21)14-8-6-9-14/h5,7,10-11,14H,6,8-9,12H2,1-4H3,(H,20,21)
InChIKeyKLGJXNVHAVPAGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclobutanecarboxamide – A Specialized Pinacol Boronate Ester Building Block for Synthesis and Screening


N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclobutanecarboxamide (CAS 919347-81-2) is a synthetic organic compound combining a meta-substituted arylboronic acid pinacol ester (BPin) with a cyclobutanecarboxamide group via a methylene spacer [1]. The molecular formula is C18H26BNO3 and the molecular weight is 315.2 g/mol [1]. It is supplied as a research-grade intermediate with a minimum purity specification of 95% and is intended exclusively for laboratory R&D use . The compound integrates three functional modules with distinct reactivities: a BPin group for palladium-catalysed cross-coupling, a cyclobutane carboxamide that introduces conformational constraint, and a benzylic methylene spacer that modulates steric and electronic communication between the modules [1].

Why Generic Substitution Fails for N-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclobutanecarboxamide


Generic substitution with simpler arylboronic acids or regioisomeric cyclobutanecarboxamide building blocks is not valid for this compound because the combination of the meta-BPin substitution pattern, the methylene spacer, and the cyclobutane amide motif creates a unique spatial, electronic, and reactivity profile that is absent in the closest commercially available analogs . The pinacol boronate ester confers superior hydrolytic stability and silica gel compatibility relative to the free boronic acid form, directly impacting storage lifetime and purification options [1]. The benzylic methylene linker breaks the conjugation between the aromatic ring and the amide carbonyl, an electronic feature that is lost in the para- and ortho-substituted direct-amide isomers (CAS 2246888-24-2 and CAS 2246657-11-2) . The strained cyclobutane ring imposes conformational restriction that is not replicated by acyclic carboxamide derivatives, a property that has been exploited to improve pharmacological parameters in drug-discovery programmes [2].

Quantitative Differentiation Evidence for N-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclobutanecarboxamide


Meta-BPin with Methylene Spacer Delivers Higher Conformational Flexibility than the Para Direct-Amide Isomer

The target compound incorporates a benzylic methylene spacer between the aniline nitrogen and the aromatic ring, a feature that is absent in the para-substituted direct-amide isomer N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide (CAS 2246888-24-2). This results in an additional rotatable bond and a higher molecular weight for the target [1]. The increased degrees of freedom can allow the BPin group to explore a wider conformational space, which may be critical for accessing sterically demanding coupling partners in library synthesis [1].

medicinal chemistry building block selection conformational analysis

Pinacol Boronate Ester Provides Documented Silica Gel Stability Advantage Over Free Boronic Acid

While the direct boronic acid analogue (3-(cyclobutanecarboxamidomethyl)phenyl)boronic acid (CAS 2246661-52-7) undergoes facile protodeboronation and streaking during silica gel chromatography, pinacol boronate esters are widely recognized for their improved chromatographic stability. A 2022 study in Organic Letters demonstrated that aryl boronic acids and their pinacol esters gave <2% product yield in some challenging Suzuki–Miyaura couplings where the corresponding purified boronic ester (Epin) succeeded, underscoring the purification-dependent reactivity differences among boron electrophiles [1]. The target compound, as a BPin ester, can be purified by flash chromatography without significant decomposition, a key operational advantage for library producers.

organic synthesis purification Suzuki-Miyaura coupling

Cyclobutane Carboxamide Introduces Conformational Rigidity Not Achievable with Acyclic Amides

The cyclobutanecarboxamide group imposes a defined, rigid geometry on the molecule, a structural attribute that has been directly linked to improved pharmacological profiles in medicinal chemistry. The target compound has an estimated fraction sp3 (Fsp3) of 0.56 (10 sp3 carbons / 18 total carbons), significantly above the 0.42 average reported for clinical candidates [1][2]. In contrast, hypothetical acyclic butyramide analogues would present lower Fsp3 and greater entropic penalty upon binding. Nature Communications (2024) highlights that cyclobutanecarboxamides are prized motifs precisely for their distinctive nonplanarity and ability to serve as conformationally restricted scaffolds [3].

drug design conformational restriction sp3 enrichment

Vendor-Certified Purity ≥95% with Full Quality Assurance Documentation

The compound is supplied by AKSci with a minimum purity specification of 95% and is backed by batch-specific SDS and Certificate of Analysis (COA) upon request . The long-term storage recommendation is a cool, dry place, and the product is classified as non-hazardous for DOT/IATA transport . This documented purity level and QA infrastructure differentiate it from less rigorously characterised catalog entries of structural analogues that may carry only nominal purity claims.

procurement quality control building block specification

Recommended Application Scenarios for N-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclobutanecarboxamide


Suzuki–Miyaura Library Synthesis Requiring Purified, Stable Boronate Electrophiles

The BPin ester tolerates flash chromatography on silica gel [1], enabling purification of the building block prior to library production and thereby minimising catalyst-poisons that plague crude boronic acid reagents. Researchers synthesising biaryl or aryl–heteroaryl libraries should select this compound when the downstream coupling requires a boron electrophile that has been purified to remove protodeboronation by-products.

Medicinal Chemistry Programmes Seeking Conformationally Restricted sp3-Rich Fragments

With an Fsp3 of 0.56 [1], this building block introduces a rigid cyclobutane scaffold and a flexible benzylic linker in a single molecular entity. It is suitable for fragment-based screening, DEL synthesis, and hit-to-lead optimisation where increasing three-dimensionality is a stated objective . The meta-BPin geometry places the coupling handle distal to the cyclobutane ring, allowing independent SAR exploration of the two functional domains.

Process Chemistry Scale-Up Validation with QA-Documented Building Blocks

For process development groups requiring verifiable purity and batch documentation, this compound is supplied with a minimum 95% purity specification and a COA upon request [1]. The non-hazardous transport classification simplifies logistics for multi-site collaborations, and the cool, dry storage condition is compatible with standard laboratory infrastructure.

Chemoselective Sequential Coupling Strategies Exploiting BPin vs. Boronic Acid Reactivity Differences

Kinetic discrimination between BPin esters and boronic acids during transmetallation enables chemoselective Suzuki–Miyaura coupling sequences [1]. This compound's BPin group can remain intact while a second boronic acid coupling partner reacts selectively, offering a differentiated route to complex, polyfunctional biaryls that would be difficult to access with symmetrical di-boronic acid reagents.

Quote Request

Request a Quote for N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclobutanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.